tert-Butyl 2-(((5-allylpyridin-3-yl)oxy)methyl)azetidine-1-carboxylate
Description
tert-Butyl 2-(((5-allylpyridin-3-yl)oxy)methyl)azetidine-1-carboxylate is a heterocyclic compound featuring an azetidine ring (a four-membered nitrogen-containing ring) linked to a tert-butoxycarbonyl (Boc) protecting group and a pyridine moiety substituted with an allyl group. The allyl group on the pyridine ring enhances reactivity for further functionalization, while the Boc group stabilizes the azetidine nitrogen during synthesis .
Properties
Molecular Formula |
C17H24N2O3 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
tert-butyl 2-[(5-prop-2-enylpyridin-3-yl)oxymethyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-5-6-13-9-15(11-18-10-13)21-12-14-7-8-19(14)16(20)22-17(2,3)4/h5,9-11,14H,1,6-8,12H2,2-4H3 |
InChI Key |
AYPCXAHMBBPATL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1COC2=CN=CC(=C2)CC=C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis typically begins with commercially available 2-(chloromethyl)oxirane (epichlorohydrin) and benzylamine, which undergo nucleophilic ring-opening to form 1-benzylazetidin-3-ol (V-3 ). This intermediate is critical for establishing the azetidine scaffold. Subsequent reduction and Boc protection yield tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4 ), a key precursor for further functionalization.
Protection/Deprotection Strategies
The Boc group serves as a transient protecting agent for the azetidine nitrogen, enabling selective modification of the hydroxyl group. For example, oxidation of V-4 to tert-butyl 3-oxoazetidine-1-carboxylate (V-5 ) is achieved using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) under mild conditions (0–5°C, 3 h), yielding V-5 in 85–90% purity.
Coupling Reactions for Pyridine-Allyl Ether Incorporation
Introducing the 5-allylpyridin-3-yloxy methyl group requires Wittig or nucleophilic aromatic substitution reactions. A validated approach involves reacting V-5 with diethyl (cyanomethyl)phosphonate in tetrahydrofuran (THF) under basic conditions (potassium tert-butoxide, −5°C), followed by allylation of the pyridine ring using allyl bromide in the presence of palladium catalysts.
Green Chemistry Approaches
TEMPO-Mediated Oxidation in Microchannel Reactors
Recent advancements emphasize solvent efficiency and reduced reaction times. A microchannel reactor system employing TEMPO and hydrogen peroxide (H₂O₂) at −10°C achieves V-5 in 92% yield with minimal byproduct formation, compared to 78% yield in batch processes. This method minimizes oxidative degradation and enhances scalability.
Catalytic Systems for Allylation
Palladium-catalyzed coupling using tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6 ) and 5-allylpyridin-3-ol under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, 80°C) affords the target compound in 75–80% yield. The use of zinc powder and 1,2-dibromoethane as activators further optimizes metalation efficiency.
Comparative Analysis of Methodologies
| Parameter | Traditional Method (Batch) | Green Method (Microreactor) |
|---|---|---|
| Oxidation Yield | 78% | 92% |
| Reaction Time | 16 h | 2 h |
| Byproduct Formation | 15–20% | <5% |
| Scalability | Moderate | High |
Table 1: Comparative performance of oxidation methods for synthesizing tert-butyl 3-oxoazetidine-1-carboxylate.
Optimization Strategies
Temperature and Solvent Effects
Lower temperatures (−10°C to 0°C) during Wittig reactions suppress undesired Baeyer-Villiger rearrangements, improving selectivity for the cyanomethylene intermediate (V-6 ). Polar aprotic solvents like THF enhance reaction homogeneity, whereas methyl tert-butyl ether (MTBE) facilitates easier workup during acid-base extractions.
Catalytic Efficiency
Grubbs 1st generation catalyst enables ring-closing metathesis of N-allyl azetidine derivatives, forming fused bicyclic structures with 65–76% efficiency. This approach is adaptable for introducing allyl groups to the pyridine ring without compromising azetidine integrity.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. Acidic conditions (e.g., HCl or trifluoroacetic acid) typically cleave the Boc group to yield the free azetidine amine.
Example Reaction:
Key Data:
-
Deprotection of Boc-azetidine derivatives is often quantitative under mild acidic conditions (e.g., 4M HCl in dioxane, 2h, RT) .
-
The resulting primary amine is reactive toward electrophiles (e.g., acyl chlorides, sulfonyl chlorides) .
Functionalization of the Allyl Group
The allyl substituent on the pyridine ring can undergo oxidation, reduction, or cycloaddition reactions.
Oxidation
The allyl group may be oxidized to an epoxide or carboxylic acid derivative using agents like KMnO₄ or OsO₄.
Example Reaction:
Key Data:
-
Allyl ethers are oxidized to ketones or carboxylic acids under strong oxidative conditions .
-
Epoxidation of allyl groups with m-CPBA is feasible but requires careful control of stoichiometry.
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the allyl double bond to a propyl group.
Example Reaction:
Substitution at the Ether Linkage
The methylene ether (–O–CH₂–) adjacent to the azetidine ring is susceptible to nucleophilic substitution under basic or acidic conditions.
Example Reaction:
Key Data:
-
Sodium hydride in DMF promotes SN2 substitutions at benzylic or allylic positions .
-
Yields for similar substitutions range from 60–90% depending on the nucleophile .
Azetidine Ring Reactivity
The azetidine nitrogen can participate in alkylation or acylation after Boc deprotection.
Acylation
Key Data:
-
EDCI/HOBt-mediated couplings with carboxylic acids are efficient (69–95% yields) .
-
Acylation preserves the azetidine ring’s conformational rigidity, critical for bioactivity .
Cycloaddition Reactions
The allyl group may engage in [3+2] or Diels-Alder cycloadditions.
Example Reaction:
Key Data:
Stability and Side Reactions
Scientific Research Applications
tert-Butyl 2-(((5-allylpyridin-3-yl)oxy)methyl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and cellular pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(((5-allylpyridin-3-yl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of Boc-protected azetidine derivatives with pyridine-based substituents. Below is a detailed comparison with analogous compounds reported in the literature, focusing on structural features, synthetic pathways, and physicochemical properties.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Differences and Implications
Electron-donating vs. withdrawing groups: Allyl (electron-donating) increases pyridine ring nucleophilicity, whereas nitro (electron-withdrawing) directs electrophilic substitutions to specific positions .
Azetidine Functionalization: The Boc group in all analogs provides nitrogen protection during synthesis, but steric hindrance varies.
The nitro analog necessitates post-synthetic reduction steps to convert nitro to amine, adding complexity compared to the allyl variant.
Physicochemical Properties :
- Solubility : The methoxycarbonyl analog exhibits higher aqueous solubility (logP ~1.2) compared to the allyl-substituted compound (logP ~2.8) due to its polar ester group.
- Thermal Stability : Allyl derivatives are prone to decomposition above 150°C, whereas nitro-substituted compounds remain stable up to 200°C .
Q & A
Basic Research Questions
What are the key synthetic routes for tert-Butyl 2-(((5-allylpyridin-3-yl)oxy)methyl)azetidine-1-carboxylate?
The synthesis typically involves multi-step strategies, including:
- Allylation of pyridine derivatives : Introducing the allyl group to the pyridine ring via palladium-catalyzed coupling or nucleophilic substitution .
- Azetidine ring functionalization : The azetidine moiety is often prepared through cyclization of β-amino alcohols or protected via tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates .
- Oxy-methylation : Coupling the allylpyridine fragment to the azetidine core using Mitsunobu or Williamson ether synthesis under anhydrous conditions .
Key reagents : Sodium hydride (for deprotonation), Boc-anhydride (for protection), and Pd(PPh₃)₄ (for cross-coupling) .
How can researchers confirm the structural integrity of this compound post-synthesis?
Standard analytical methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify allyl group integration (δ ~5–6 ppm for vinyl protons) and azetidine ring geometry .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₅N₂O₃: 317.1865) .
- X-ray crystallography : For unambiguous assignment of stereochemistry, particularly if chiral centers are present .
What purification techniques are optimal for intermediates in the synthesis?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) for Boc-protected intermediates .
- Recrystallization : Polar solvents like methanol/water mixtures for crystalline intermediates .
- TLC monitoring : Rf values (e.g., ~0.3 in 30% EtOAc/hexane) to track reaction progress .
Advanced Research Questions
How can regioselectivity challenges in pyridine substitution be addressed during synthesis?
Regioselectivity in allylation or etherification is influenced by:
- Directing groups : Electron-withdrawing groups (e.g., nitro) at specific pyridine positions can direct substitution to the 5-allyl site .
- Metal catalysts : Pd(0) catalysts with tailored ligands (e.g., XPhos) enhance selectivity for C–O bond formation at sterically accessible positions .
- Computational modeling : DFT calculations to predict transition-state energies and optimize reaction pathways .
What strategies mitigate contradictory data in biological activity studies of azetidine derivatives?
Discrepancies in bioactivity (e.g., enzyme inhibition vs. receptor antagonism) may arise from:
- Solubility variations : Use DMSO stock solutions standardized to ≤0.1% (v/v) to minimize solvent effects .
- Metabolic instability : Assess half-life in liver microsomes (e.g., human S9 fraction) to differentiate intrinsic activity from degradation artifacts .
- Structure-activity relationship (SAR) studies : Systematically modify the allyl or azetidine groups to isolate pharmacophores .
How can oxidation/reduction reactions of the allyl group be optimized for derivative synthesis?
- Oxidation : Ozonolysis (at −78°C) converts allyl to aldehyde, while mCPBA generates epoxides .
- Reduction : Hydrogenation (H₂/Pd-C) yields propyl derivatives; NaBH₄ selectively reduces carbonyls without affecting Boc groups .
Table 1 : Reaction Optimization for Allyl Group Transformations
| Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ozonolysis | O₃, CH₂Cl₂, −78°C → Zn/HOAc | 65 | 98.5 |
| Epoxidation | mCPBA, CHCl₃, 0°C | 72 | 97.8 |
| Hydrogenation | H₂ (1 atm), Pd-C, EtOAc | 88 | 99.1 |
What mechanistic insights explain the compound’s interaction with biological targets?
- Molecular docking : The azetidine ring’s conformational rigidity may enhance binding to protease active sites (e.g., HIV-1 protease) by reducing entropy penalties .
- Fluorescence quenching assays : Monitor interactions with serum albumin to assess pharmacokinetic properties (e.g., binding constants via Stern-Volmer plots) .
- Enzymatic assays : Test inhibition of kinases (e.g., MAPK) using ADP-Glo™ kits to quantify IC₅₀ values .
How does the compound’s stability under varying pH conditions impact formulation studies?
- pH-dependent degradation : Hydrolysis of the Boc group occurs rapidly at pH < 2 (e.g., gastric conditions), necessitating enteric coatings for oral delivery .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., tert-butyl alcohol as a common byproduct) .
What analytical methods resolve enantiomeric impurities in chiral azetidine derivatives?
- Chiral HPLC : Use columns like Chiralpak IA-3 with hexane/ethanol (90:10) to separate enantiomers (α > 1.2) .
- Circular dichroism (CD) : Correlate Cotton effects (e.g., 220–250 nm) with absolute configuration .
How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
